
Di-tert-butyl (1-chloroethyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl (1-chloroethyl) phosphate is an organophosphorus compound with the molecular formula C10H22ClO4P. It is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products. The compound is characterized by the presence of a phosphate group bonded to a 1-chloroethyl group and two tert-butyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di-tert-butyl (1-chloroethyl) phosphate can be synthesized through the reaction of di-tert-butyl phosphate with 1-chloroethanol under specific conditions. The reaction typically involves the use of a base such as potassium carbonate to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
In industrial settings, the compound is produced using chloromethyl chlorosulfate and di-tert-butyl potassium phosphate. This method is efficient and yields high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl (1-chloroethyl) phosphate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed to produce di-tert-butyl phosphate and 1-chloroethanol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Bases: Potassium carbonate is often used as a base in the synthesis and reactions involving this compound.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phosphates can be formed.
Hydrolysis Products: Di-tert-butyl phosphate and 1-chloroethanol are the primary products of hydrolysis.
Aplicaciones Científicas De Investigación
Di-tert-butyl (1-chloroethyl) phosphate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is utilized in the preparation of prodrugs that enhance bioavailability.
Material Science: It is involved in the synthesis of Nasicon-type phosphates used in fast ion conductors with low thermal expansion ceramics.
Mecanismo De Acción
The mechanism of action of di-tert-butyl (1-chloroethyl) phosphate involves the interaction of its phosphate group with various molecular targets. The compound can act as a phosphorylating agent, transferring its phosphate group to other molecules. This process is facilitated by the presence of the 1-chloroethyl group, which can be easily substituted by nucleophiles .
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butyl chloromethyl phosphate: Similar in structure but with a chloromethyl group instead of a 1-chloroethyl group.
Di-tert-butyl phosphate: Lacks the chlorine atom and is used in different applications.
Uniqueness
Di-tert-butyl (1-chloroethyl) phosphate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it suitable for specific applications in organic synthesis and pharmaceuticals.
Propiedades
Fórmula molecular |
C10H22ClO4P |
|---|---|
Peso molecular |
272.70 g/mol |
Nombre IUPAC |
ditert-butyl 1-chloroethyl phosphate |
InChI |
InChI=1S/C10H22ClO4P/c1-8(11)13-16(12,14-9(2,3)4)15-10(5,6)7/h8H,1-7H3 |
Clave InChI |
PESUPSXQBZBCAL-UHFFFAOYSA-N |
SMILES canónico |
CC(OP(=O)(OC(C)(C)C)OC(C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





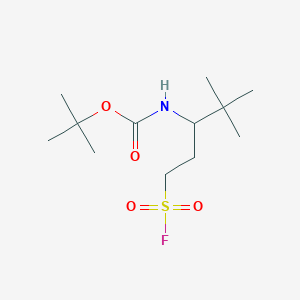

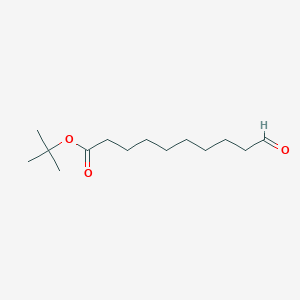



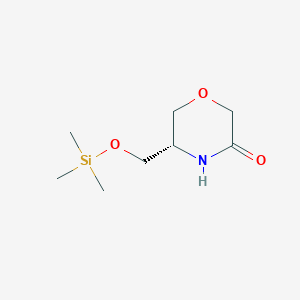
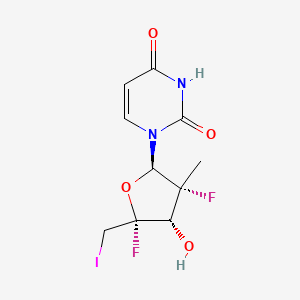
![Rel-tert-butyl (3aS,6R,6aR)-6-hydroxyhexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B12949553.png)
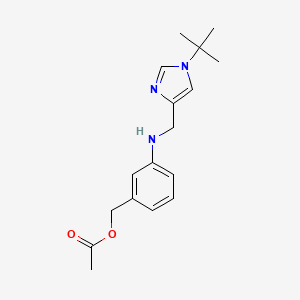
![2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B12949561.png)
